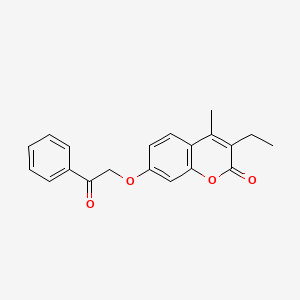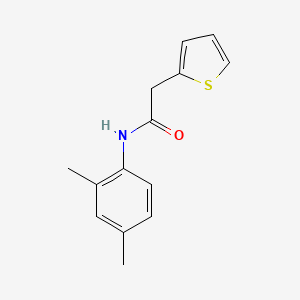![molecular formula C20H14N2O3 B5715278 N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5715278.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide, also known as BFA, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. BFA is a synthetic compound that has been synthesized using different methods.
Mecanismo De Acción
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been found to modulate the activity of several cellular targets, including ion channels, receptors, and enzymes. N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been found to inhibit the activity of voltage-gated potassium channels, leading to depolarization of the membrane potential and subsequent cell death. N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), leading to a decrease in the production of prostaglandins and subsequent anti-inflammatory effects.
Biochemical and Physiological Effects:
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been found to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-convulsant effects. N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been found to induce apoptosis in cancer cells by activating caspase-3 and -9 and inhibiting the activity of Bcl-2. N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has also been found to inhibit the production of pro-inflammatory cytokines, leading to anti-inflammatory effects. In addition, N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been found to have anti-convulsant effects by modulating the activity of ion channels and receptors in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide in lab experiments is its ability to cross the blood-brain barrier, making it a potential drug delivery agent for the treatment of neurological disorders. Another advantage of using N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide is its ability to induce apoptosis in cancer cells, making it a potential anti-cancer agent. However, one of the limitations of using N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide in lab experiments is its potential toxicity, which requires careful consideration when designing experiments.
Direcciones Futuras
There are several future directions for the study of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide, including the development of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide-based drug delivery systems for the treatment of neurological disorders, the investigation of the potential anti-cancer effects of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide in vivo, and the development of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide analogs with improved pharmacokinetic properties. In addition, further studies are needed to investigate the potential toxicity of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide and to develop strategies to mitigate its toxicity.
Conclusion:
In conclusion, N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields. N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been synthesized using different methods and has been extensively studied for its potential application in cancer research, neuroscience, and pharmacology. N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been found to modulate the activity of several cellular targets and has several biochemical and physiological effects. Although N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has potential advantages for lab experiments, its potential toxicity requires careful consideration. There are several future directions for the study of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide, including the development of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide-based drug delivery systems, the investigation of its potential anti-cancer effects in vivo, and the development of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide analogs with improved pharmacokinetic properties.
Métodos De Síntesis
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been synthesized using different methods, including the reaction of 2-furylacrylic acid with 2-amino-4-(1,3-benzoxazol-2-yl)phenol in the presence of dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP). Another method involves the reaction of 2-furylacrylic acid with 2-amino-4-(1,3-benzoxazol-2-yl)phenol in the presence of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and DMAP.
Aplicaciones Científicas De Investigación
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been extensively studied for its potential application in various fields, including cancer research, neuroscience, and pharmacology. In cancer research, N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been found to modulate the activity of ion channels and receptors, leading to potential applications in the treatment of neurological disorders. In pharmacology, N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been found to have potential as a drug delivery agent due to its ability to cross the blood-brain barrier.
Propiedades
IUPAC Name |
(E)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c23-19(12-11-16-4-3-13-24-16)21-15-9-7-14(8-10-15)20-22-17-5-1-2-6-18(17)25-20/h1-13H,(H,21,23)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDUQUPXCUOYCE-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-{[(2-chloro-6-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5715211.png)

![1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5715231.png)


![N,N'-[(4-fluorophenyl)methylene]bis(2-methoxybenzamide)](/img/structure/B5715250.png)

![5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5715290.png)
![3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5715297.png)
![methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B5715304.png)

